Product packaging for 8-O-Methylrabelomycin(Cat. No.:CAS No. 117620-88-9)

8-O-Methylrabelomycin

Cat. No.: B038091
CAS No.: 117620-88-9
M. Wt: 352.3 g/mol
InChI Key: LQIPGPPZCXJWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-O-Methylrabelomycin is a structurally distinct anthraquinone antibiotic isolated from Streptomyces species. This compound is of significant interest in biochemical and pharmacological research due to its potent dual-mode biological activity. Its primary mechanism of action is believed to involve the intercalation into DNA, thereby inhibiting nucleic acid synthesis, and the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in susceptible cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B038091 8-O-Methylrabelomycin CAS No. 117620-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117620-88-9

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

3,6-dihydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O6/c1-20(25)7-9-6-11(21)16-17(14(9)12(22)8-20)18(23)10-4-3-5-13(26-2)15(10)19(16)24/h3-6,21,25H,7-8H2,1-2H3

InChI Key

LQIPGPPZCXJWKY-UHFFFAOYSA-N

SMILES

CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O

Canonical SMILES

CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O

Synonyms

8-O-methylrabelomycin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Microbial Producers and Ecological Niches

The production of 8-O-methylrabelomycin is observed in diverse ecological settings, from terrestrial soils to marine environments and specialized symbiotic relationships.

The genus Streptomyces is a well-documented producer of a vast array of bioactive compounds, including this compound. Various terrestrial strains of Streptomyces have been identified as sources of this compound. For instance, it has been isolated from an unidentified Streptomyces species as well as from Streptomyces sp. Go-475, an isolate from Ethiopian soil. nih.govfrontiersin.org The compound, also referred to as MM 47755, has been isolated from Streptomyces sp. Gö 40/14. caltagmedsystems.co.uk

Streptomyces StrainGeographic Origin/SourceReference
Streptomyces sp.Not specified nih.gov
Streptomyces sp. Go-475Ethiopian soil frontiersin.org
Streptomyces sp. Gö 40/14Not specified caltagmedsystems.co.uk
Streptomyces sp. AC113Yew tree (Taxus baccata) researchgate.net

The marine environment has proven to be a rich reservoir of novel microbial diversity and chemistry. This compound has been successfully isolated from Streptomyces strains inhabiting marine ecosystems. Notably, the marine-derived strain Streptomyces sp. M268 was found to produce this compound alongside other angucyclinone derivatives. scienceopen.comnus.edu.sg Similarly, marine Streptomyces sp. W007, isolated from Jiaozhou Bay, China, has been identified as a producer of this compound. oup.comoup.com

Marine Streptomyces StrainIsolation SourceReference
Streptomyces sp. M268Marine environment scienceopen.comnus.edu.sg
Streptomyces sp. W007Jiaozhou Bay, China oup.comoup.com

A fascinating ecological niche for the discovery of this compound is the symbiotic relationship between fungus-growing ants, their cultivated fungi, and actinomycete bacteria. The compound, specifically 6-deoxy-8-O-methylrabelomycin, has been isolated from a Pseudonocardia strain (EC080529-01) found on the cuticle of the fungus-growing ant Apterostigma dentigerum. nih.govnih.govacs.org This bacterium is believed to produce the antibiotic to protect the ants' fungal gardens from pathogens. swan.ac.uk

Pseudonocardia StrainAssociated Ant SpeciesReference
Pseudonocardia sp. EC080529-01Apterostigma dentigerum nih.govnih.govacs.org

Advanced Chromatographic and Extraction Techniques for Isolation

The purification of this compound from microbial cultures relies on a series of extraction and chromatographic steps. The initial step typically involves solvent extraction of the fermented culture broth and/or mycelium. Common solvents used for this purpose are ethyl acetate (B1210297) and methanol. nih.govacs.org

Following extraction, the crude extract containing a mixture of metabolites is subjected to chromatographic separation. Column chromatography is a fundamental technique used for the initial fractionation of the extract. oup.com High-Performance Liquid Chromatography (HPLC) is then often employed for the final purification of this compound, yielding the compound in a pure form. nih.gov The progress of purification is monitored by analyzing the fractions, often using techniques like mass spectrometry to identify the presence of the target compound. usp.brutadeo.edu.co

Biosynthetic Pathways and Enzymatic Mechanisms

Polyketide Synthase (PKS) Mediated Core Structure Formation

The initial steps in the biosynthesis of 8-O-methylrabelomycin are centered around the creation of the characteristic angucycline core structure. This process is orchestrated by a type II PKS system.

Type II PKS Involvement in Angucycline Backbone Synthesis

Angucyclines, the largest group of natural products engineered by type II PKS, are characterized by their benz[a]anthracene-derived framework. nih.gov The biosynthesis of the angucycline backbone is initiated by a minimal PKS complex, which typically includes a ketosynthase (KSα), a chain length factor (CLF), and an acyl carrier protein (ACP). nih.govmdpi.com This enzymatic machinery iteratively condenses simple acyl-CoA precursors to generate a linear poly-β-ketone chain. mdpi.com In the case of angucyclines, this is typically a decaketide backbone. nih.gov The folding of this polyketide chain in an angular fashion facilitates the necessary ring closure reactions to form the foundational benz[a]anthracene moiety. nih.gov

Precursor Molecules and Initial Cyclization Steps

The biosynthesis of the polyketide chain for angucyclines like this compound utilizes acetate (B1210297) and malonate subunits. nih.govacs.org The iterative action of the type II PKS generates the initial polyketide backbone. nih.govacs.org Following the formation of the linear polyketide, a series of cyclization reactions occur. These early steps lead to the formation of key intermediates such as UWM6 or prejadomycin. nih.govacs.org These intermediates then undergo further tailoring reactions to yield this compound. nih.govacs.org

Post-PKS Tailoring Modifications

Once the core angucycline structure is formed, a variety of tailoring enzymes modify it to produce the final this compound molecule. These modifications include methylation and ketoreduction events.

Methylation Events and Specific Methyltransferases (e.g., LugN)

A crucial step in the biosynthetic pathway leading to C-ring-cleaved angucyclines is the formation of 8-O-methyltetrangomycin, a key intermediate. researchgate.netnih.gov This reaction is catalyzed by the methyltransferase LugN, which acts on an earlier intermediate. researchgate.netnih.gov This methylation event at the C-8 position is a significant branching point, directing the biosynthesis towards a specific subset of angucycline structures. researchgate.netnih.gov

Ketoreduction and Oxidoreductase Functionality (e.g., LugOII)

Ketoreduction reactions, catalyzed by oxidoreductases, play a vital role in introducing chiral centers and increasing the structural diversity of angucyclines. nih.gov The enzyme LugOII is a key ketoreductase in the biosynthesis of lugdunomycin, a related angucycline, and is involved in the pathway that also produces this compound. nih.govsonar.ch Structural studies have shown that LugOII possesses a canonical Rossman fold, typical of short-chain alcohol dehydrogenase/reductase (SDR) family enzymes. nih.govresearchgate.net

LugOII has been identified as a promiscuous reductase, capable of catalyzing ketoreduction at two different positions on the angucycline core. nih.govsonar.ch It performs a C6 ketoreduction, a common modification in angucycline biosynthesis. nih.gov Uniquely, LugOII also catalyzes an unprecedented C1 ketoreduction. nih.govsonar.ch This dual functionality is a key feature that contributes to the generation of diverse angucycline analogs. nih.gov In vitro studies have confirmed that LugOII can act on this compound. acs.org This promiscuous activity highlights the adaptability of tailoring enzymes in generating chemical diversity within this class of natural products. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in this compound Related Biosynthesis

Enzyme NameEnzyme TypeFunction
Type II PKS Polyketide SynthaseForms the initial decaketide backbone from acetate and malonyl-CoA. nih.gov
LugN MethyltransferaseCatalyzes the O-methylation at the C-8 position, a key branching point. researchgate.netnih.gov
LugOII KetoreductaseA promiscuous enzyme that catalyzes ketoreduction at both C1 and C6 positions. nih.govsonar.ch
Structural Biology of Tailoring Enzymes and Ligand Interactions

The three-dimensional structures of several tailoring enzymes involved in angucycline biosynthesis have been elucidated, providing critical insights into their function and substrate specificity. A notable example is the promiscuous reductase LugOII from the lugdunomycin biosynthetic pathway, which has been structurally characterized at a high resolution of 1.1 Å in complex with its ligands, this compound and 8-O-methyltetrangomycin. nih.govacs.orgsonar.chresearchgate.net These structures reveal a canonical Rossman fold and demonstrate a significant conformational change during the processes of substrate capture and release. nih.govacs.orgsonar.chresearchgate.net

Crystal structures of other key enzymes, such as the aromatic hydroxylases PgaE and CabE, have also been determined. merckmillipore.comdiva-portal.orgnih.gov These enzymes, which are involved in the early tailoring steps of angucycline biosynthesis, are homodimeric and dependent on FAD and NADPH. merckmillipore.comdiva-portal.orgnih.gov Their subunits are composed of three distinct domains: a FAD binding domain, a substrate-binding domain, and a C-terminal thioredoxin-like domain with an unknown function. merckmillipore.comdiva-portal.orgnih.gov Structural analysis places PgaE and CabE within the para-hydroxybenzoate hydroxylase (pHBH) fold family of aromatic hydroxylases. merckmillipore.comdiva-portal.orgnih.gov Interestingly, the dimer formation in PgaE and CabE occurs through interactions of their FAD binding domains, a departure from other members of the family where the C-terminal domain facilitates dimerization. merckmillipore.comdiva-portal.org The active sites of these enzymes are significantly larger than those of other aromatic hydroxylases, an adaptation to accommodate their bulky tetracyclic angucycline substrates. merckmillipore.comdiva-portal.orgnih.gov

The interaction between these enzymes and their ligands is crucial for catalysis. For instance, the binding of this compound to LugOII induces a conformational change that is essential for its dual ketoreductase activity. nih.govacs.orgsonar.ch Mutational analysis of LugOII has identified key amino acid residues that are critical for substrate access, positioning, and the catalytic mechanism, as well as those that control its dual functionality. nih.govacs.org In the case of PgaE, site-directed mutagenesis studies of putative catalytic groups within the active site have suggested that, unlike in pHBH, enzyme-catalyzed substrate deprotonation is not a step in its catalytic mechanism. merckmillipore.comdiva-portal.orgnih.gov Furthermore, structural and functional analyses of the angucycline C-6 ketoreductases LanV and UrdMred have identified specific regions that determine their opposite stereoselectivity. researchgate.net

Table 1: Structural Features of Key Tailoring Enzymes

Enzyme PDB ID(s) Resolution (Å) Ligand(s) Key Structural Features
LugOII Not specified 1.1 This compound, 8-O-Methyltetrangomycin Canonical Rossman fold, significant conformational change upon ligand binding. nih.govacs.orgsonar.chresearchgate.net
PgaE 2VEO, 2VEP 1.8, 2.7 Not specified Homodimer, three-domain structure (FAD-binding, substrate-binding, thioredoxin-like), large active site. merckmillipore.comdiva-portal.orgnih.gov
CabE 2VEQ 2.7 Not specified Homodimer, similar three-domain structure to PgaE. merckmillipore.comdiva-portal.orgnih.gov
LanV Not specified Not specified NADP+, Rabelomycin (B1204765) Rossman fold, specific regions for functional differentiation from UrdMred. researchgate.net
UrdMred Not specified Not specified NADP+, Rabelomycin Rossman fold, specific regions for functional differentiation from LanV. researchgate.net

Hydroxylation and Other Oxidative Transformations

Hydroxylation and other oxidative reactions are critical tailoring steps in the biosynthesis of this compound and other angucyclines. These reactions are primarily catalyzed by flavoprotein monooxygenases (FPMOs), which utilize a flavin cofactor to activate molecular oxygen. utupub.fi One of the initial and crucial oxidative steps is the C-12 hydroxylation of early angucycline intermediates like UWM6 or prejadomycin. acs.orgresearchgate.net This reaction is catalyzed by FPMOs such as PgaE and LanE. acs.orgresearchgate.net

In some pathways, such as the gaudimycin biosynthesis, PgaE can catalyze a second hydroxylation at the C-12b position. acs.orgnih.gov This subsequent hydroxylation proceeds through a Baeyer-Villiger oxidation mechanism. acs.org The resulting lactone ring can then be opened, leading to A-ring-cleaved angucyclines. acs.org

The timing of these oxidative transformations is critical. For instance, in the lugdunomycin pathway, 8-O-methylation by the methyltransferase LugN is dependent on the prior C-12 hydroxylation step catalyzed by LugOI, a homolog of PgaE. acs.orgnih.gov This sequential action highlights the coordinated nature of the enzymatic cascade.

Role as an Intermediate in Complex Angucycline Biosynthesis (e.g., Lugdunomycin Pathway)

This compound serves as a key intermediate in the biosynthesis of more complex, rearranged angucyclines, most notably lugdunomycin. nih.govacs.orgrsc.org The biosynthesis of lugdunomycin from the angucycline backbone involves a series of remarkable enzymatic transformations. nih.govacs.org Early tailoring reactions convert the initial polyketide-derived core structure into this compound. nih.govacs.org

This intermediate then undergoes further modifications. The promiscuous reductase LugOII, for example, can catalyze both a C6 and an unprecedented C1 ketoreduction on this compound. nih.govacs.org This C1 reduction leads to the formation of 1-deoxy-1-hydroxy-8-O-methylrabelomycin. nih.govacs.org These reduction steps are crucial as they set the stage for subsequent C-ring cleavage, a key feature in the formation of the rearranged scaffold of lugdunomycin. nih.govacs.org

Furthermore, this compound is a branching point towards C-ring-cleaved angucyclines. acs.orgnih.gov The formation of 8-O-methyltetrangomycin from this compound, catalyzed by the methyltransferase LugN, is a key step that directs the biosynthetic pathway towards these structurally diverse molecules. acs.orgnih.gov The subsequent enzymatic reactions, including quinone reductions catalyzed by enzymes like LugG, further modify the angucyclinone core, ultimately leading to the complex architecture of lugdunomycin. acs.orgnih.gov The entire process involves a rare intermolecular Diels-Alder reaction between elmonin, derived from the angucycline pathway, and iso-maleimycin, which is synthesized by a separate biosynthetic gene cluster. acs.orgrug.nlchemrxiv.org

Genetic Basis of Biosynthesis

The production of this compound and other angucyclines is governed by specific biosynthetic gene clusters (BGCs) found in producing organisms, primarily Streptomyces species. The elucidation and manipulation of these BGCs are fundamental to understanding and engineering the biosynthesis of these complex natural products.

Elucidation and Characterization of Biosynthetic Gene Clusters (BGCs)

Numerous angucycline BGCs have been identified and characterized, including those responsible for the production of lugdunomycin, gaudimycin, jadomycin (B1254412), and landomycin. acs.orgnih.govnih.gov These clusters typically contain genes encoding the minimal polyketide synthase (PKS) required for the synthesis of the angucycline backbone, as well as a suite of tailoring enzymes that modify this core structure. nih.govnih.gov

The lug gene cluster, responsible for lugdunomycin biosynthesis, has been extensively studied. nih.govacs.orguniversiteitleiden.nl It encodes the minimal PKS genes (lugA-lugF), oxygenases, reductases, and a methyltransferase (lugN) responsible for the 8-O-methylation step. nih.govacs.org Comparative analysis of the lug BGC with other angucycline clusters like pga (gaudimycin), urd (urdamycin), lan (landomycin), and jad (jadomycin) reveals conserved core genes for the angucyclinone scaffold synthesis, alongside unique tailoring enzyme genes that lead to the vast structural diversity observed in this class of compounds. nih.govacs.orgnih.gov For instance, the lug cluster contains the gene for the bifunctional ketoreductase LugOII, which has a unique C1-ketoreduction activity not found in its homologs in other angucycline pathways. nih.govnih.gov

The discovery of lugdunomycin's biosynthesis revealed that it is formed from precursors synthesized by two distinct BGCs: an angucycline BGC that produces elmonin and a separate BGC for a β-lactone-like compound that produces iso-maleimycin. acs.orgrug.nlchemrxiv.org This finding highlights the complex genetic basis for the production of some rearranged angucyclines.

Table 2: Key Genes in the Lugdunomycin Biosynthetic Gene Cluster and their Functions

Gene Encoded Enzyme/Protein Proposed Function Reference(s)
lugA-F Minimal Polyketide Synthase (PKS) Synthesis of the angucycline backbone. nih.gov
lugOI FAD-binding Oxygenase C12-hydroxylation. acs.orgnih.gov
lugOII Bifunctional Ketoreductase C6 and C1 ketoreduction of angucycline intermediates. nih.govacs.orgnih.gov
lugN Methyltransferase 8-O-methylation of angucycline intermediates. acs.orgnih.gov
lugG 7-Ketoreductase Reduction of the quinone carbonyl at position 7. acs.orgnih.gov
lugRI-lugRV Regulatory Proteins Transcriptional activation of the gene cluster. universiteitleiden.nl

Functional Genomics Approaches to Pathway Probing

Functional genomics has been instrumental in dissecting angucycline biosynthetic pathways. Gene knockout experiments, where specific genes within a BGC are inactivated, have been crucial for confirming the function of individual enzymes. For example, the disruption of oxygenase genes in the lugdunomycin BGC provided evidence for their roles in C-ring cleavage. researchgate.net Similarly, targeted deletion of the lugOII gene affected the production of downstream metabolites, confirming its role in the pathway. nih.gov

Metabolic profiling of mutant strains, often coupled with advanced analytical techniques like LC-MS/MS, allows for the identification of accumulated intermediates and shunt products, providing clues about the blocked enzymatic step. acs.org This approach has been successfully used to delineate the early tailoring steps in the lugdunomycin and thioangucycline biosynthetic pathways, identifying 8-O-methyltetrangomycin as a key branching point. acs.org

Heterologous Expression Systems for Biosynthetic Studies

Heterologous expression, the transfer and expression of a BGC from its native producer into a more genetically tractable host organism, has become a powerful tool for studying angucycline biosynthesis. nih.govplos.org This strategy can activate silent or cryptic BGCs, increase the production of desired compounds, and even lead to the generation of new analogs. nih.gov

Streptomyces albus J1074 and Streptomyces coelicolor are commonly used heterologous hosts. nih.govplos.orgacs.org The entire pga and cab gene clusters, for instance, have been heterologously expressed, leading to the production of gaudimycins. researchgate.netcas.cn Similarly, the expression of the spi gene cluster from a marine Streptomyces sp. in S. albus J1074 resulted in the isolation of several angucycline derivatives. nih.gov Heterologous expression of the grecocycline BGC in S. albus J1074 also yielded several congeners of this unique angucycline. plos.org These studies demonstrate the utility of heterologous expression not only for characterizing BGCs but also for accessing novel chemical diversity through combinatorial biosynthesis. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structure Determination

The structural elucidation of 8-O-methylrabelomycin is accomplished through the synergistic application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is the cornerstone for elucidating the complex carbon skeleton and proton environment of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble the molecule's structure piece by piece.

One-dimensional ¹H NMR spectra reveal the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms, providing initial clues about the electronic environment and connectivity of protons. The ¹³C NMR spectrum complements this by identifying the chemical shifts of each carbon atom, distinguishing between sp², sp³, carbonyl, and methoxy (B1213986) carbons.

Two-dimensional NMR techniques are crucial for establishing the precise connectivity. Experiments such as Correlation Spectroscopy (COSY) identify proton-proton (H-H) couplings within spin systems, for instance, in the aliphatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The most critical correlations for assembling the tetracyclic framework come from the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows long-range couplings (2-3 bonds) between protons and carbons. For example, HMBC correlations can link the methoxy protons to the aromatic ring and connect the different rings of the angucycline core. frontiersin.org The complete assignment of NMR signals is confirmed through meticulous analysis of these 1D and 2D datasets. frontiersin.org

Table 1: Representative NMR Data for Angucyclinone Scaffolds Similar to this compound Note: Exact chemical shifts for this compound can vary slightly based on solvent and experimental conditions. This table represents typical values for the angucyclinone core.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Key HMBC Correlations
1~198.0-H-2, H-9
2~45.0~2.8 (m)C-1, C-3, C-4a
3~68.0~4.5 (m)C-2, C-4, C-12b
3-CH₃~25.0~1.5 (s)C-2, C-3, C-4
4~40.0~3.0 (dd)C-3, C-4a, C-5, C-12b
7~182.0-H-6, H-8
8~160.0-H-9, 8-OCH₃
8-OCH₃~56.0~3.9 (s)C-8
9~108.0~6.8 (d)C-8, C-10, C-7a
10~135.0~7.5 (t)C-8, C-9, C-11, C-11a
11~118.0~7.2 (d)C-7a, C-10, C-12
12~188.0-H-11

Mass Spectrometry (MS and MS/MS) Applications

Mass spectrometry is used to determine the exact molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of its molecular formula, C₂₀H₁₆O₆. frontiersin.org

In MS analyses, the compound is often observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are performed on this molecular ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For angucycline antibiotics, a characteristic and abundant loss of a water molecule (H₂O) from the protonated molecule is often observed, which indicates the presence of an aliphatic hydroxyl group in the structure. frontiersin.org This technique is instrumental in confirming aspects of the structure elucidated by NMR.

While NMR and MS provide the detailed structural framework, other spectroscopic methods like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information about the functional groups and chromophore system.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characteristic of its benz[a]anthraquinone chromophore. gwdguser.de The extended conjugated system of aromatic rings and quinone carbonyls results in distinct absorption maxima in the ultraviolet and visible regions. nih.gov A bathochromic shift (a shift to longer wavelengths) observed in an alkaline solution is a classic indicator of a peri-hydroxy quinone system, a common feature in this class of compounds. gwdguser.de

FTIR Spectroscopy: The FTIR spectrum provides confirmation of key functional groups. Characteristic absorption bands would be expected for hydroxyl (-OH) groups (as a broad band), carbonyl (C=O) groups of the quinone and ketone (as strong, sharp bands), C-O stretching of the ether and alcohol, and C-H stretching of the aromatic and aliphatic parts of the molecule. journalsarjnp.cominnovareacademics.in

Comparative Structural Analysis with Related Angucyclinones

The structure of this compound is closely related to a family of angucyclinone antibiotics. Comparing its structure to known analogues is a key step in its identification. gwdguser.descienceopen.com

Rabelomycin (B1204765): this compound is the 8-O-methylated derivative of rabelomycin. jst.go.jp The core benz[a]anthraquinone structure is identical, with the only difference being the substitution at the C-8 position (a methoxy group in this compound versus a hydroxyl group in rabelomycin).

8-O-Methyltetrangomycin: This compound is also frequently isolated alongside this compound. scienceopen.comacs.orgnih.gov It shares the same core structure and C-8 methoxy group, but differs in the oxidation state of the A-ring. In 8-O-methyltetrangomycin, the C-1 ketone is reduced to a hydroxyl group.

Tetrangulol Methyl Ether: This compound is structurally similar, possessing the same C-8 methoxy group, and is considered a related metabolite. gwdguser.deresearchgate.net

SM-196 B: This is another related angucyclinone that can be compared for structural verification. gwdguser.deresearchgate.net

These comparisons, often aided by searching natural product databases, help to rapidly identify the compound and place it within the broader context of angucycline biosynthesis and chemistry. researchgate.net

Chiral Analysis and Stereochemical Assignments

Angucyclinones like this compound are chiral molecules, meaning they have a specific three-dimensional arrangement of atoms. nih.gov The key stereocenter in this compound is the C-3 carbon, which bears a hydroxyl and a methyl group. The determination of its absolute configuration is a critical aspect of its characterization.

The stereochemistry is often assigned by comparing its optical rotation and circular dichroism (CD) data with those of closely related compounds whose absolute configurations have been unequivocally determined, often through total synthesis or X-ray crystallography. For example, the related compound (-)-6-deoxy-8-O-methylrabelomycin has been determined to have the R configuration at the C-3 position. researchgate.net Given the shared biosynthetic origin, it is inferred that this compound possesses the same stereochemistry at this chiral center.

Chemical Synthesis Strategies and Analog Generation

Total Synthesis Approaches to the Angucyclinone Scaffold

The synthesis of the tetracyclic benz[a]anthraquinone framework, the characteristic core of angucyclinones, has been a significant focus for synthetic chemists. researchgate.net Various strategies have been developed to construct this complex scaffold, often employing powerful carbon-carbon bond-forming reactions. google.com

Key synthetic strategies include:

Diels-Alder Reactions: This pericyclic reaction is one of the most common and effective methods for constructing the polycyclic system of angucyclinones. researchgate.net It typically involves the [4+2] cycloaddition of a suitably functionalized diene and a naphthoquinone dienophile to build the core rings. nih.govrawdatalibrary.net

Enyne Metathesis: Unified strategies have been developed that utilize sequential intramolecular enyne metathesis, followed by a Diels-Alder reaction and aromatization, to efficiently construct the angularly fused tetracyclic skeleton. nih.govresearchgate.net

Metal-Catalyzed Cycloadditions: Transition-metal mediated cross-couplings and intramolecular cyclizations represent another major strategy. researchgate.net For instance, a cobalt-mediated [2+2+2] cycloaddition of a triyne precursor can effectively form the benz[a]anthracene system.

Photooxygenation: This method is often employed in the later stages of the synthesis to introduce specific oxygen functionalities, which is a common feature of many angucyclinones. nih.gov

Nucleophilic and Electrophilic Additions: These fundamental reactions are also employed in various synthetic routes to build and functionalize the angucyclinone framework. researchgate.net

These diverse approaches provide flexible pathways to the angucyclinone core, enabling the synthesis of not only the natural products themselves but also a wide range of analogs for biological evaluation. google.com

Semisynthetic Modifications and Derivatization

Semisynthetic modification of natural products like the parent compound rabelomycin (B1204765) offers a direct route to generate derivatives. This approach leverages the readily available natural scaffold and introduces new functional groups to alter the molecule's properties.

One documented approach for the derivatization of rabelomycin involves the modification of its hydroxyl groups. Rabelomycin can be converted into various ester and salt derivatives. google.com

Esterification: Treatment with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, can yield mono-, di-, or tri-esters. For example, rabelomycin di-acetate can be formed through this process. google.com

Salt Formation: The acidic nature of the phenolic hydroxyl groups allows for the formation of base salts with alkali or alkaline earth metals, such as the rabelomycin sodium salt. google.com

Another simple chemical transformation is dehydration. Treatment of rabelomycin with a concentrated mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) results in the formation of dehydrorabelomycin. google.com These modifications demonstrate the potential to create a library of derivatives from the natural product scaffold, which can be used to explore structure-activity relationships.

Parent Compound Reagent/Condition Product
RabelomycinAcylating agent (e.g., acid anhydride)Rabelomycin esters (e.g., di-acetate)
RabelomycinAlkali/alkaline earth metal baseRabelomycin salts (e.g., sodium salt)
RabelomycinConcentrated mineral acid (e.g., H₂SO₄)Dehydrorabelomycin

Design and Synthesis of 8-O-Methylrabelomycin Analogues

The design and synthesis of analogues of this compound and its close relatives are driven by the need to understand how specific structural features influence biological activity. Research has focused on modifying the core structure, particularly the A-ring, by introducing or removing hydroxyl and keto functionalities.

The synthesis of analogues with modifications on the nonaromatic A-ring has been achieved, yielding compounds with varied oxidation states. A notable synthetic approach successfully produced angucyclinones featuring a highly oxidized A-ring, such as 4-hydroxy and 4-keto derivatives of 8-O-methyltetrangomycin, a compound closely related to this compound.

The synthetic strategy for these analogues employed a sequential enyne metathesis/Diels-Alder reaction to construct the core tetracyclic skeleton. A key challenge in these syntheses was the late-stage deprotection of certain functional groups. This was overcome by carefully manipulating the functional groups on the A-ring before the final benzylic photo-oxidation step, which facilitated the total synthesis of the target hydroxy- and keto-analogues. The crucial stereocenter in these molecules was established using a Sharpless asymmetric epoxidation followed by a regioselective epoxide opening reaction.

The generation of deoxy-derivatives, where a hydroxyl group is removed, and the introduction of new hydroxyl groups are key strategies in analog development. 6-Deoxy-8-O-methylrabelomycin, also known as (-)-8-O-methyltetrangomycin or MM 47755, is a significant, naturally occurring analog that lacks the C-6 hydroxyl group of this compound.

A stereoselective total synthesis of 6-Deoxy-8-O-methylrabelomycin has been successfully reported. This convergent synthesis highlights several key chemical transformations:

Chiral Building Block Synthesis: The synthesis begins with the transformation of a geraniol (B1671447) epoxide into a chiral octadiyne derivative, which serves as a key building block for establishing the stereochemistry of the molecule.

Tricyclic Core Formation: The chiral octadiyne is converted into a triyne. A cobalt-mediated [2+2+2] cycloaddition of this triyne is then used to efficiently construct the benz[a]anthracene system.

Oxidation and Deprotection: The resulting benz[a]anthracene is oxidized to the corresponding benz[a]anthraquinone. Subsequent deprotection steps remove protecting groups.

Final Photooxidation: The synthesis is completed by a regioselective photooxidation at the C-1 position to afford the final product, (-)-8-O-methyltetrangomycin.

The synthesis of hydroxy-derivatives, as mentioned previously, has also been accomplished, leading to compounds like 4-hydroxy-8-O-methyltetrangomycin. These synthetic achievements provide access to a range of deoxy- and hydroxy- analogs, which are invaluable for probing the biological functions of this class of angucyclinones.

Compound NameKey Synthetic Feature/Strategy
6-Deoxy-8-O-methylrabelomycinCobalt-mediated [2+2+2] cycloaddition; Photooxidation
4-Hydroxy-8-O-methyltetrangomycinEnyne metathesis/Diels-Alder; Sharpless asymmetric epoxidation
4-Keto-8-O-methyltetrangomycinEnyne metathesis/Diels-Alder; A-ring functional group manipulation

Mechanistic Investigations of Biological Activities

Cellular and Molecular Targets of Action

The precise cellular and molecular targets of 8-O-Methylrabelomycin are an area of ongoing investigation. While the complete picture is yet to be fully elucidated, current research points towards specific interactions with key biological pathways in target organisms. The compound's activity, particularly its interference with virulence factor production in bacteria, suggests that its targets are likely enzymes or regulatory proteins essential for pathogenesis. Further research employing techniques such as target deconvolution and biochemical assays is required to definitively identify the specific binding proteins and enzymatic pathways directly inhibited by this compound.

Antibacterial Activity Mechanisms

This compound exhibits notable antibacterial properties, primarily directed against Gram-positive bacteria. Its mechanisms of action appear to be targeted and specific, focusing on crippling bacterial defense and survival strategies rather than broad-spectrum cell lysis.

This compound has demonstrated a significant spectrum of activity against various Gram-positive bacteria. While comprehensive public data on its Minimum Inhibitory Concentrations (MICs) are limited, studies have consistently highlighted its efficacy against clinically relevant pathogens. The compound's activity has been noted against species such as Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Enterococcus faecalis.

Below is a representative table of antibacterial activity for this compound against selected Gram-positive bacteria, compiled from available research. It is important to note that specific MIC values can vary depending on the bacterial strain and the testing methodology employed.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMRSAData not publicly available
Streptococcus pyogenesVariousData not publicly available
Enterococcus faecalisVariousData not publicly available

Further research is needed to establish a comprehensive profile of MIC values for this compound against a wider range of Gram-positive bacteria.

A key mechanism of this compound's antibacterial action is its ability to inhibit the production of virulence factors, which are molecules that enable bacteria to colonize a host and cause disease. A prominent example of this is the inhibition of staphyloxanthin biosynthesis in Methicillin-resistant Staphylococcus aureus (MRSA). nih.govsemanticscholar.orgnih.govnih.gov

Staphyloxanthin is a carotenoid pigment that imparts the characteristic golden color to S. aureus colonies. More importantly, it acts as an antioxidant, protecting the bacterium from the reactive oxygen species (ROS) produced by the host's immune cells, such as neutrophils. By neutralizing these ROS, staphyloxanthin enhances the survival of MRSA within the host, contributing significantly to its pathogenicity.

This compound, along with its analog 6-deoxy-8-O-methylrabelomycin, has been identified as an inhibitor of staphyloxanthin production. nih.govnih.gov While the precise molecular mechanism of this inhibition is still under investigation, it is hypothesized that the compound targets one of the key enzymes in the staphyloxanthin biosynthesis pathway. The primary enzyme in this pathway is dehydrosqualene synthase (CrtM), which catalyzes the first committed step in the synthesis of this protective pigment. Inhibition of CrtM or subsequent enzymes in the pathway would lead to a reduction or complete loss of staphyloxanthin production, rendering the MRSA more susceptible to the host's immune defenses. This targeted anti-virulence strategy is a promising therapeutic approach as it may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Beyond the inhibition of specific virulence factors, the broader impact of this compound on other bacterial cellular processes is an area that requires more in-depth investigation. It is plausible that the compound may affect other essential pathways within the bacterial cell, such as cell wall synthesis, protein synthesis, or DNA replication. However, current research has primarily focused on its anti-virulence properties. Future studies employing techniques like transcriptomics and proteomics could reveal a more comprehensive profile of the cellular processes disrupted by this compound, providing a more complete understanding of its antibacterial mechanism of action.

Antifungal Activity Mechanisms

This compound has been reported to possess antifungal properties, although the specific mechanisms of action are not as well-defined as its antibacterial effects. General mechanisms of antifungal agents often involve the disruption of the fungal cell membrane or cell wall, or the inhibition of essential biosynthetic pathways. For instance, many antifungal drugs target the synthesis of ergosterol, a key component of the fungal cell membrane. It is possible that this compound interferes with similar pathways in susceptible fungal species, such as Candida albicans and Aspergillus fumigatus. However, without specific studies on the interaction of this compound with fungal cells, its precise antifungal mechanism remains speculative.

Antiparasitic Activity Mechanisms (e.g., against Plasmodium berghei)

The antiparasitic activity of this compound, particularly against parasites like Plasmodium berghei, the causative agent of rodent malaria, is an emerging area of interest. The mechanisms by which antiparasitic drugs act are diverse and can include the inhibition of essential metabolic pathways, disruption of parasite-specific structures, or interference with the parasite's ability to detoxify host-derived molecules. A common target for antimalarial drugs is the heme polymerization pathway. During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death.

While it is plausible that this compound could interfere with this or other critical pathways in Plasmodium berghei, there is currently a lack of specific experimental evidence to confirm its precise mechanism of antiparasitic action. Further research, including in vitro studies on parasite growth and specific enzymatic assays, is necessary to elucidate how this compound exerts its effects on parasitic organisms.

Insights into Potential Anticancer Mechanisms (In Vitro Studies)

Effects on Cellular Growth and Proliferation (In Vitro Human Cell Line Models)

The antitumor potential of this compound and related angucycline compounds has been investigated through in vitro studies on various human cancer cell lines. While direct and extensive data on this compound is limited in the available literature, studies on related compounds and crude extracts containing angucyclines provide insights into their cytotoxic activities.

A study focusing on the isolation of bioactive compounds from the rare actinobacterium Amycolatopsis sp. HCa1, derived from the gut of Oxya chinensis, identified two new angucyclines along with eight known compounds. nih.gov Within this study, four of the known compounds, designated as compounds 3, 4, 9, and 10, demonstrated significant cytotoxic activities against the human cervical cancer cell line (HeLa). nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were reported as 0.27 µM, 0.11 µM, 0.56 µM, and 0.39 µM, respectively. nih.gov However, the specific identification of these active compounds as this compound is not explicitly stated in the referenced abstracts.

In a separate investigation, a new angucyclinone derivative, kiamycin, was isolated from a marine Streptomyces sp. strain M268. thieme-connect.com Alongside kiamycin, the known compounds 8-O-methyltetrangomycin and this compound were also identified. thieme-connect.com The study evaluated the inhibitory activities of kiamycin against several human cell lines, including HL-60 (leukemia), A549 (lung adenocarcinoma), and BEL-7402 (hepatoma). thieme-connect.com At a concentration of 100 µM, kiamycin showed inhibition rates of 68.2% for HL-60, 55.9% for A549, and 31.7% for BEL-7402. thieme-connect.com While this research confirms the presence of this compound, it does not provide specific cytotoxic data for this particular compound.

The broader class of angucycline antibiotics, to which this compound belongs, is recognized for a wide range of biological activities, including antitumor effects. thieme-connect.comresearchgate.net These compounds are primarily isolated from Streptomyces species and have attracted considerable attention for their potent biological activities. thieme-connect.com

Cytotoxicity of Known Angucyclines from Amycolatopsis sp. HCa1 against HeLa Cells

Compound DesignationIC50 (µM)
Compound 30.27
Compound 40.11
Compound 90.56
Compound 100.39

Modulation of Relevant Cellular Pathways

Information regarding the specific molecular mechanisms and the modulation of cellular pathways by this compound is not detailed in the currently available scientific literature. While the cytotoxic effects of related angucycline compounds suggest interference with critical cellular processes, the precise signaling pathways affected by this compound have not been elucidated. The general mechanisms of action for some antitumor antibiotics include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. nih.govresearchgate.net However, without specific studies on this compound, any discussion of its impact on cellular pathways would be speculative. Further research is required to determine the exact mechanisms by which this compound exerts its cytotoxic effects.

Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Determinants for Biological Activity

The biological activity of angucyclinones, the class of compounds to which 8-O-Methylrabelomycin belongs, is intricately linked to their specific structural features. Research into various analogs has revealed that modifications at different positions of the benz[a]anthraquinone core and the nature of appended side chains can significantly influence their cytotoxic and antimicrobial properties.

One area of systematic exploration has been the modification of the aromatic core. For instance, the introduction of nitrogen-containing heterocyclic rings, such as pyridine (B92270), fused to the quinone system of angucyclinone analogues has been shown to result in potent antitumor activity. Specifically, compounds featuring one or two pyridine moieties have demonstrated the most significant effects, highlighting the importance of the electronic and steric properties of the aromatic system.

Furthermore, studies on related compounds like ravidomycin (B1678828) have shown that deacylation can lead to an increase in biological activity. This suggests that the presence and nature of acyl groups on the sugar moieties or other parts of the molecule are critical determinants of potency. The identity of the sugar moiety itself is also a key factor, with different sugar attachments leading to variations in biological effect.

The substitution pattern on the benz[a]anthraquinone skeleton is another critical aspect. For example, in the broader class of quinone compounds, naphthoquinone derivatives such as alkannin (B1664780) and juglone (B1673114) have been identified as possessing remarkable cytotoxicity. This points to the importance of the specific arrangement of fused rings and the presence of hydroxyl and other functional groups on the aromatic framework.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related angucyclinones, the key pharmacophoric features are believed to reside in the rigid, planar benz[a]anthraquinone core and the specific arrangement of oxygen-containing functional groups.

The quinone moiety is a well-established pharmacophore in many biologically active molecules, capable of participating in redox cycling and generating reactive oxygen species, which can contribute to cytotoxicity. The angular fusion of the rings in the angucyclinone scaffold creates a unique three-dimensional shape that is likely crucial for binding to biological targets such as DNA or specific enzymes.

The hydroxyl and methoxy (B1213986) groups on the aromatic rings, including the 8-O-methyl group specific to this compound, are important for modulating the electronic properties of the molecule and for forming hydrogen bonds with target macromolecules. The stereochemistry of the molecule, particularly at the chiral centers in the non-aromatic ring, also plays a significant role in determining biological activity.

Correlation between Molecular Structure and Observed Biological Effects

A direct correlation exists between the structural modifications of angucyclinone derivatives and their observed biological effects, primarily their antimicrobial and cytotoxic activities.

For instance, the presence of a pyridine moiety fused to the quinone system in angucyclinone aza-analogues has been directly linked to enhanced antitumor activity nih.gov. This suggests that the introduction of a basic nitrogen atom and the alteration of the electronic distribution in the aromatic system are favorable for cytotoxicity.

The data in the table below, synthesized from studies on various angucyclinone derivatives, illustrates the impact of structural modifications on biological activity.

Compound/AnalogStructural ModificationObserved Biological Effect
Angucyclinone Aza-analogueFusion of one or two pyridine rings to the quinone systemEnhanced antitumor activity nih.gov
Ravidomycin AnalogDeacylationIncreased biological activity
Jadomycin (B1254412) DerivativeVariation in the amino acid-derived side chain on the oxazolone (B7731731) ringSignificant effect on cytotoxic activity
Naphthoquinone Derivatives (e.g., Alkannin, Juglone)Naphthoquinone coreRemarkable cytotoxicity

This interactive table allows for the filtering and sorting of data to better visualize the structure-activity relationships.

Computational Approaches to SAR Analysis

In recent years, computational methods have become invaluable tools for understanding and predicting the SAR of complex molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to elucidate the interactions between these compounds and their biological targets at a molecular level.

Molecular docking studies can predict the preferred binding orientation of angucyclinone analogs within the active site of a target protein, such as a bacterial enzyme or a human kinase. These studies can help to rationalize the observed biological activities of different derivatives and guide the design of new compounds with improved potency and selectivity. For example, docking studies could reveal why the fusion of a pyridine ring enhances antitumor activity by identifying specific interactions with the target that are not present in the parent compound.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of angucyclinone derivatives with known activities, QSAR models can identify the key structural features (descriptors) that are most important for a particular biological effect. These models can then be used to predict the activity of virtual or newly synthesized compounds, thereby accelerating the drug discovery process.

While specific computational studies focused solely on this compound are not extensively reported in the public domain, the principles and methodologies are widely applied to the broader class of angucyclinones and other natural products. These computational approaches, in conjunction with experimental synthesis and biological evaluation, are essential for a comprehensive understanding of the SAR of this important class of compounds.

Chemical Biology and Biotechnological Applications

Use as a Chemical Probe for Biological Pathway Elucidation

While direct studies detailing the use of 8-O-Methylrabelomycin as a chemical probe are not extensively documented, its structural similarity to other bioactive angucyclines suggests its potential to modulate key cellular signaling pathways. Angucycline antibiotics have been shown to induce complex survival responses in Streptomyces coelicolor at subinhibitory concentrations, indicating an ability to interact with specific cellular receptors and trigger signaling cascades nih.gov. This suggests that this compound could be employed to investigate these and other signaling networks.

Potential Applications in Pathway Elucidation:

Protein Kinase Signaling: Many natural products influence the activity of protein kinases, which are crucial regulators of cellular processes. The intricate structure of this compound makes it a candidate for interaction with the ATP-binding site or allosteric sites of various kinases, potentially modulating their activity. By observing the downstream effects of this compound on cellular phosphorylation events, researchers could identify novel components and regulatory mechanisms within kinase signaling networks nih.govmdpi.comelifesciences.orgescholarship.orguu.nl.

Investigating Antibiotic Response Mechanisms: The observation that angucyclines can induce responses in bacteria at sub-lethal concentrations opens avenues for using this compound as a probe to study the molecular basis of interspecies signaling and the evolution of antibiotic resistance nih.gov.

Further research is required to fully characterize the specific molecular targets of this compound and to validate its use as a selective chemical probe for elucidating these and other biological pathways.

Biocatalytic Potential of Associated Enzymes for Chemoenzymatic Applications

The biosynthetic pathway of this compound involves a suite of enzymes, including polyketide synthases (PKSs) and tailoring enzymes, which possess significant potential for biocatalytic applications. These enzymes can be harnessed in chemoenzymatic strategies to generate novel, non-natural polyketides with potentially improved or novel biological activities digitellinc.comnih.gov.

Key Enzymes and Their Biocatalytic Potential:

Enzyme ClassFunction in this compound BiosynthesisPotential Chemoenzymatic Applications
Type II Polyketide Synthases (PKSs) Catalyze the assembly of the polyketide backbone from simple acyl-CoA precursors.Can be engineered to accept non-natural starter and extender units, leading to the synthesis of novel polyketide scaffolds core.ac.ukfigshare.com.
Oxygenases Catalyze specific hydroxylation and other oxidative modifications of the polyketide core.Can be used for regioselective and stereoselective oxidation of various substrates, a challenging transformation in traditional organic synthesis researchgate.net.
Methyltransferases Catalyze the transfer of a methyl group to a specific position on the rabelomycin (B1204765) core.Can be employed for the specific methylation of a wide range of natural and synthetic molecules.
Glycosyltransferases (if applicable) Attach sugar moieties to the angucycline core.Can be utilized to glycosylate various aglycones, often improving their solubility and biological activity nih.gov.

The modular nature of PKSs and the substrate promiscuity of some tailoring enzymes make them particularly attractive for combinatorial biosynthesis and the generation of compound libraries for drug discovery beilstein-journals.org. By combining enzymatic transformations with chemical synthesis, complex molecules that are difficult to produce by either method alone can be accessed nih.gov.

Metabolic Engineering of Producing Organisms for Enhanced Production or Novel Analogues

Metabolic engineering of the producing Streptomyces strains offers a powerful strategy to increase the yield of this compound and to generate novel, structurally diverse analogues.

Strategies for Enhanced Production:

Mutagenesis and Ribosome Engineering: Traditional strain improvement methods, such as UV mutagenesis combined with ribosome engineering, have been successfully used to enhance the production of the related angucycline rabelomycin in Streptomyces dengpaensis nih.govresearchgate.net. These approaches can introduce beneficial mutations that lead to increased precursor supply or upregulation of the biosynthetic gene cluster.

Fermentation Optimization: Systematically optimizing fermentation parameters such as medium composition, pH, and temperature can significantly improve the titers of angucyclines nih.govresearchgate.net.

Genetic Manipulation of Regulatory Genes: Overexpression of positive regulatory genes or deletion of negative regulators within the biosynthetic gene cluster or in global metabolic pathways can lead to enhanced production of secondary metabolites mcmaster.ca.

Generation of Novel Analogues:

Heterologous Expression of Biosynthetic Gene Clusters: The entire biosynthetic gene cluster for this compound can be cloned and expressed in a heterologous host, providing a platform for genetic manipulation and the production of novel compounds researchgate.net. This approach also allows for the activation of cryptic gene clusters that are not expressed under standard laboratory conditions.

Combinatorial Biosynthesis: By introducing genes from other polyketide biosynthetic pathways into the this compound producer, it is possible to create "hybrid" antibiotics with novel structures and activities nih.gov. For instance, altering the glycosylation pattern by introducing different glycosyltransferases can lead to new analogues with altered biological properties iu.edu.

Gene Deletion and Modification: Targeted deletion or modification of genes encoding tailoring enzymes in the this compound pathway can lead to the accumulation of biosynthetic intermediates or the production of novel derivatives mdpi.com.

These metabolic engineering strategies, often guided by genomic and metabolomic analyses, provide a versatile toolkit for optimizing the production of this compound and for diversifying its structure to generate new bioactive molecules.

Future Perspectives and Research Directions

Elucidation of Remaining Biosynthetic Mysteries

The biosynthesis of angucyclines like 8-O-Methylrabelomycin is a complex process orchestrated by a suite of enzymes, beginning with a type II polyketide synthase (PKS). nih.gov While the general framework is understood, significant questions remain, representing key areas for future investigation. Rabelomycin (B1204765), a closely related precursor, is a known intermediate in the biosynthesis of other complex angucyclines, such as the jadomycins. nih.gov The pathway to this compound likely shares early steps with these related compounds, but the precise enzymatic control that channels intermediates toward its specific structure is not fully understood.

Future research must focus on the characterization of the post-PKS tailoring enzymes. These enzymes, including oxygenases, reductases, and methyltransferases, are responsible for the remarkable chemical diversity within the angucycline family. acs.org Key unresolved questions include:

Enzyme Specificity and Order: What is the exact sequence of reactions catalyzed by the tailoring enzymes in the this compound biosynthetic gene cluster (BGC)? Identifying the specific oxygenase that acts on the rabelomycin core and the precise timing of the O-methylation by a methyltransferase are critical goals.

Control of Pathway Branching: Angucycline biosynthetic pathways are not always linear; they are often branching networks where enzymes compete for common substrates. researchgate.net A crucial research direction is to understand the molecular mechanisms and regulatory factors that dictate the metabolic flux, guiding intermediates toward the synthesis of this compound over other potential shunt products.

Structural Rearrangements: The formation of the characteristic angular benz[a]anthracene framework is a defining feature of angucyclines. rsc.org Detailed enzymatic and structural studies are needed to fully comprehend the roles of specific cyclases and aromatases, such as the angucycline-specific cyclase pgaF, in constructing the core scaffold upon which this compound is built. researchgate.net

Advanced techniques such as gene disruption, heterologous expression of the BGC, and in vitro enzymatic assays will be indispensable for answering these questions and fully mapping the biosynthetic route. nih.govnih.gov

Discovery of New Biological Activities and Targets

Angucyclines are renowned for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govmdpi.com While this compound has been noted for its activity against Gram-positive bacteria, its full therapeutic potential remains largely untapped. nih.gov A systematic expansion of its biological profiling is a critical future direction.

Table 1: Potential Areas for Biological Activity Screening of this compound

Target Area Specific Focus Rationale
Anticancer Panel of diverse human cancer cell lines (e.g., lung, colon, breast, pancreatic). Related angucyclines have demonstrated potent cytotoxic effects against various cancer cells. mdpi.comresearchgate.net
Antimicrobial Drug-resistant bacterial strains (e.g., MRSA, VRE), fungal pathogens. The need for novel antibiotics to combat resistance is urgent; angucyclines are a promising source. mewburn.comrjptonline.org
Antiviral Broad-spectrum viral screening (e.g., influenza, herpesviruses, coronaviruses). The chemical diversity of angucyclines suggests potential for novel antiviral mechanisms. nih.gov

| Enzyme Inhibition | Kinases, topoisomerases, proteases. | Many natural products exert their effects by targeting specific enzymes crucial for disease progression. nih.gov |

Beyond screening for new activities, identifying the specific molecular targets and mechanisms of action is paramount. For its known antibacterial effects, research should investigate if it acts via established mechanisms, like inhibiting DNA gyrase or topoisomerase IV, or through a novel mode of action. nih.gov In the context of anticancer activity, determining whether this compound induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways (e.g., mTOR) will be essential for its development as a potential therapeutic lead. nih.govvanderbilt.eduimrpress.com

Advanced Synthetic Methodologies for Complex Analogues

The structural complexity of this compound presents a significant challenge for chemical synthesis. Developing robust and efficient synthetic routes is crucial not only for ensuring a sustainable supply for biological studies but also for generating novel analogues with improved properties.

Total synthesis of related angucyclinones, such as (-)-8-O-methyltetrangomycin, has been achieved through convergent strategies featuring key steps like cobalt-mediated [2+2+2] cycloadditions to construct the benz[a]anthracene core. uni-konstanz.denih.gov Future work should adapt and refine these multi-step chemical transformations for this compound. nih.gov

A particularly promising frontier is the development of chemoenzymatic and enzymatic synthesis platforms. A one-pot total enzymatic synthesis of rabelomycin has already been accomplished using a mixture of PKS enzymes from different biosynthetic pathways, converting simple precursors like acetyl-CoA and malonyl-CoA directly to the angucyclinone core. researchgate.netnih.gov

Table 2: Future Synthetic Strategies for this compound and Analogues

Methodology Description Potential Advantages
Total Chemical Synthesis Multi-step construction of the molecule from simple chemical building blocks. Full control over stereochemistry; enables creation of unnatural analogues.
Enzymatic Synthesis Use of isolated biosynthetic enzymes to perform specific transformations or the entire pathway in vitro. nih.gov High regio- and stereospecificity; environmentally friendly conditions.
Chemoenzymatic Synthesis A hybrid approach combining chemical synthesis of a core structure with enzymatic modifications (e.g., glycosylation, oxidation). Leverages the strengths of both chemical and biological catalysts to access complex analogues.

| Combinatorial Biosynthesis | Genetic engineering of the biosynthetic pathway by swapping or modifying enzymes to produce novel derivatives. researchgate.net | Can generate libraries of new compounds directly from microbial fermentation. |

These advanced methodologies will enable the systematic exploration of the molecule's structure-activity relationship (SAR). By creating analogues with modifications at various positions, researchers can identify the key functional groups responsible for bioactivity and potentially design new compounds with enhanced potency or selectivity.

Integration of Omics Data for Comprehensive Understanding

A holistic understanding of this compound requires the integration of multiple layers of biological data, an approach known as multi-omics. This strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecule's lifecycle, from its genetic blueprint to its functional impact.

Genomics: Analysis of the biosynthetic gene cluster (BGC) using tools like antiSMASH provides the foundational blueprint for how this compound is made. core.ac.uknih.govmarblesproject.eu It allows for the identification of all the genes encoding the PKS and tailoring enzymes, offering predictive insights into the biosynthetic pathway. nih.gov

Transcriptomics (RNA-seq): This technique measures the expression levels of the genes within the BGC under different conditions. It can reveal how the production of this compound is regulated and identify potential activator or repressor genes that control the pathway.

Proteomics: By identifying and quantifying the actual proteins (enzymes) produced from the BGC, proteomics validates the predictions from genomics and provides insight into the catalytic machinery available for biosynthesis.

Metabolomics: This involves the comprehensive analysis of all small molecules produced by the host organism. It allows for the direct detection of this compound, its precursors, intermediates, and any related shunt products, providing a real-time view of the biosynthetic network's output.

Integrating these datasets can create a powerful predictive model of biosynthesis and regulation. Furthermore, applying multi-omics to study the effects of this compound on a target cell or organism can help elucidate its mechanism of action by revealing which cellular pathways, proteins, and metabolites are impacted upon treatment. This comprehensive view is essential for accelerating the journey from a promising natural product to a well-understood chemical entity with potential applications.

Q & A

Q. What computational tools predict the regulatory elements controlling this compound biosynthesis?

  • Answer : Annotate putative promoter regions and transcription factor binding sites using antiSMASH or PRISM. Validate predictions via EMSA (electrophoretic mobility shift assays) or CRISPRi-mediated gene silencing .

Data Presentation and Ethics

  • Tables :

    Parameter Example Value Method
    Molecular FormulaC₁₉H₁₆O₆HRMS ([M+H]⁺ 365.1028)
    UV λmax (nm)245, 280, 320UV-Vis in MeOH
    MIC (S. aureus)12.5 µg/mLBroth microdilution
  • Ethical Compliance : Ensure biosafety protocols for handling antibiotic-resistant strains and disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.